2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-17-4-1-5-18(22)16(17)11-19(26)24-12-14-6-9-25(10-7-14)20(27)15-3-2-8-23-13-15/h1-5,8,13-14H,6-7,9-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXIRMBTMFFIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Nicotinoylpiperidine Intermediate
Starting Materials: Nicotinic acid and piperidine.
Reaction Conditions: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate then reacts with piperidine to form 1-nicotinoylpiperidine.
-
Synthesis of the Chloro-fluorophenyl Acetamide
Starting Materials: 2-chloro-6-fluoroaniline and acetic anhydride.
Reaction Conditions: 2-chloro-6-fluoroaniline is acetylated using acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
-
Coupling Reaction
Starting Materials: 1-nicotinoylpiperidine and 2-(2-chloro-6-fluorophenyl)acetamide.
Reaction Conditions: The two intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present in derivatives) or the carbonyl group in the acetamide linkage.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amides or amines.
Substitution: Substituted phenyl derivatives with different nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
Pharmacological Profile:
Research indicates that 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide exhibits significant activity against various biological targets, particularly in the context of cancer therapy and neuropharmacology. The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and progression.
Inhibition of Kinases:
Studies have shown that derivatives of this compound can act as potent inhibitors of kinases such as RET (rearranged during transfection) kinase, which is implicated in several types of cancer. For instance, compounds with similar structures have demonstrated moderate to high potency in inhibiting RET kinase activity, making them promising candidates for further development as targeted cancer therapies .
Neuropharmacological Effects:
Additionally, the compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors. This aspect has led to investigations into its effects on cognitive function and memory enhancement, which are critical in treating neurodegenerative diseases like Alzheimer's .
Therapeutic Applications
Cancer Treatment:
Given its kinase inhibition properties, this compound is being explored as a lead compound for developing new anti-cancer drugs. The ability to selectively inhibit tumor growth pathways while minimizing off-target effects is a significant advantage in cancer pharmacotherapy.
Neurological Disorders:
The potential neuroprotective effects of this compound suggest applications in treating neurological disorders. Its interaction with nicotinic acetylcholine receptors may enhance synaptic transmission and neuroplasticity, offering therapeutic avenues for conditions such as Alzheimer's disease .
Case Studies
-
RET Kinase Inhibition:
A study published in Journal of Medicinal Chemistry highlighted the efficacy of compounds similar to this compound as RET inhibitors. These compounds demonstrated significant anti-proliferative effects in cell lines expressing RET mutations, showcasing their potential for targeted therapy in RET-driven tumors . -
Neuroprotective Studies:
In preclinical models, derivatives were evaluated for their cognitive enhancing properties. Results indicated improved performance in memory tasks associated with increased cholinergic activity, suggesting a role in treating cognitive decline related to aging or neurodegenerative diseases .
Mechanism of Action
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The nicotinoylpiperidine moiety suggests potential interactions with nicotinic acetylcholine receptors, while the acetamide linkage may influence binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
*Calculated based on structural formula.
- Alachlor and butanilicaine demonstrate how substituents dictate application: alachlor’s diethylphenyl group confers herbicidal activity, while butanilicaine’s chloro-methylphenyl group enables local anesthesia . The pyridinylthiazole analog (CAS 692870-25-0) may exhibit antimicrobial properties due to the thiazole ring, a common motif in antibacterial agents .
Pharmacological Potential
- Kinase Inhibition: The nicotinoylpiperidine moiety resembles kinase inhibitors (e.g., imatinib), suggesting utility in cancer therapy.
Comparative Toxicity
- Agricultural Analogs (e.g., Alachlor) : Exhibit higher mammalian toxicity due to alkylphenyl substituents, unlike the target compound’s pharmaceutically oriented design .
- Thiazole Derivatives : May induce hepatotoxicity at high doses, whereas the target compound’s piperidine ring could mitigate such risks .
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHClF NO
- Molecular Weight : Approximately 291.76 g/mol
- Functional Groups : Contains a chloro and fluoro substituent on the phenyl ring, a nicotinoylpiperidine moiety, and an acetamide group.
| Property | Value |
|---|---|
| Molecular Weight | 291.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (octanol/water) | Not available |
Pharmacological Profile
The compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. Key findings include:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, potentially through pathways involving apoptotic mechanisms.
- Cytotoxicity : The compound has shown relatively low cytotoxicity in vitro, making it a candidate for further drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : Similar compounds have been noted to inhibit specific kinases involved in cancer progression.
- Modulation of Receptor Activity : The nicotinoylpiperidine moiety suggests potential interaction with nicotinic acetylcholine receptors, which could influence neuropharmacological outcomes .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Neuropharmacological Effects
Research indicated that compounds with similar structures could modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases. Further investigation into the specific effects on synaptic transmission is warranted.
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide, and what analytical methods validate its purity?
- Synthetic Routes : The compound can be synthesized via multi-step reactions, often starting with halogenated phenyl precursors. For example:
- Intermediate Formation : React 2-chloro-6-fluorophenylamine with acetic anhydride to form the acetamide backbone .
- Piperidine Functionalization : Introduce the nicotinoyl-piperidinyl moiety via nucleophilic substitution or coupling reactions, as seen in analogous compounds like AZD8931 (11a), which involves 11 steps with low yields (2–5%) .
- Analytical Validation :
Q. How is the structural stability of this compound assessed under varying experimental conditions (e.g., pH, temperature)?
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures and thermal stability.
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy or mass spectrometry (MS).
- Crystallinity : Powder X-ray diffraction (PXRD) to detect phase transitions under stress conditions .
Advanced Research Questions
Q. What computational methods are recommended to optimize the reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions (e.g., solvent, catalysts) .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., PubChem) to predict yield improvements or side-reaction suppression.
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Comparative Meta-Analysis : Apply statistical frameworks to harmonize datasets, as outlined in political science methodologies adapted for chemical research .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) and validate via orthogonal methods (e.g., fluorescence-based vs. luminescence assays) .
Q. What strategies are effective for modifying the compound’s scaffold to enhance selectivity in target binding?
- Structure-Activity Relationship (SAR) Studies :
- Substituent Variation : Replace the chloro/fluoro groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to probe electronic effects.
- Piperidine Modifications : Explore alternative heterocycles (e.g., morpholine, pyrrolidine) to alter steric interactions, as demonstrated in related N-substituted acetamides .
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases, GPCRs).
Data-Driven Methodologies
Q. How are spectroscopic discrepancies (e.g., NMR chemical shifts) reconciled when synthesizing derivatives?
- Dynamic NMR (DNMR) : Resolve conformational equilibria causing split peaks.
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace signal origins in complex spectra .
Q. What advanced separation techniques improve the isolation of enantiomers or diastereomers of this compound?
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
- Membrane Technologies : Utilize nanofiltration or ionic liquid-based membranes for scalable separation, as classified in CRDC 2020 .
Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
